molecular formula C16H15N3OS B2680087 (Z)-2-((E)-benzylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole CAS No. 402945-78-2

(Z)-2-((E)-benzylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole

Cat. No. B2680087
CAS RN: 402945-78-2
M. Wt: 297.38
InChI Key: XFOPZIQYPITAGT-IUMGADTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((E)-benzylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.38. The purity is usually 95%.
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Scientific Research Applications

Antibacterial, Antiurease, and Antioxidant Activities

A study by Sokmen et al. (2014) synthesized acylhydrazone compounds and evaluated their antibacterial, antiurease, and antioxidant activities. The results highlighted the effectiveness of these compounds in antiurease and antioxidant activities, suggesting potential applications in treating infections and oxidative stress-related conditions (Sokmen et al., 2014).

Synthesis Methodologies

Palmieri et al. (2010) demonstrated an efficient two-step synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes, which could be applied to the synthesis of compounds similar to the target molecule. This methodology could facilitate the production of furan-containing pharmaceuticals and research compounds (Palmieri et al., 2010).

Pharmacological Applications

Rodríguez et al. (2017) developed a BODIPY-fluorophore-based probe for tracing the biodistribution of a thiazole compound, highlighting its potential as a drug for treating Chagas disease. This research underscores the importance of tracking drug distribution in pre-clinical studies, optimizing therapeutic efficacy, and minimizing side effects (Rodríguez et al., 2017).

Novel Antitumor Agents

Bradshaw et al. (2002) explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, focusing on overcoming metabolic inactivation and improving solubility through amino acid prodrugs. This study contributes to the understanding of how structural modifications can enhance the pharmacological profile of thiazole derivatives in cancer therapy (Bradshaw et al., 2002).

properties

IUPAC Name

(E)-N-[(E)-benzylideneamino]-3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-13-12-21-16(19(13)11-15-8-5-9-20-15)18-17-10-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3/b17-10+,18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOPZIQYPITAGT-IUMGADTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NN=CC2=CC=CC=C2)N1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS/C(=N\N=C\C2=CC=CC=C2)/N1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.